2,3-Difluoro-2,3-dimethylbutanenitrile
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Overview
Description
2,3-Difluoro-2,3-dimethylbutanenitrile is an organofluorine compound with the molecular formula C6H9F2N It is characterized by the presence of two fluorine atoms and a nitrile group attached to a butane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Difluoro-2,3-dimethylbutanenitrile typically involves the fluorination of suitable precursors. One common method includes the reaction of 2,3-dimethylbutanenitrile with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions: 2,3-Difluoro-2,3-dimethylbutanenitrile can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other nucleophiles under suitable conditions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: LiAlH4 in anhydrous ether.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Substitution: Products with nucleophiles replacing fluorine atoms.
Reduction: 2,3-Difluoro-2,3-dimethylbutylamine.
Oxidation: 2,3-Difluoro-2,3-dimethylbutanoic acid.
Scientific Research Applications
2,3-Difluoro-2,3-dimethylbutanenitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Potential use in the development of fluorinated biomolecules for studying biological processes.
Medicine: Investigated for its potential in drug discovery and development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,3-Difluoro-2,3-dimethylbutanenitrile involves its interaction with molecular targets through its fluorine atoms and nitrile group. The fluorine atoms can participate in hydrogen bonding and other interactions, while the nitrile group can act as an electrophile in various reactions. These interactions can influence the compound’s reactivity and its effects in different applications .
Comparison with Similar Compounds
2,3-Difluorobenzonitrile: Another fluorinated nitrile with similar reactivity but different structural properties.
2,3-Difluoroaniline: Contains fluorine atoms and an amine group, showing different reactivity patterns.
gem-Difluoroallene: A versatile synthetic precursor with distinct properties due to the presence of gem-difluoro groups .
Uniqueness: 2,3-Difluoro-2,3-dimethylbutanenitrile is unique due to its specific substitution pattern and the presence of both fluorine atoms and a nitrile group on a butane backbone. This combination imparts unique chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
2,3-difluoro-2,3-dimethylbutanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2N/c1-5(2,7)6(3,8)4-9/h1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAIMEQCLQNVRKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C)(C#N)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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